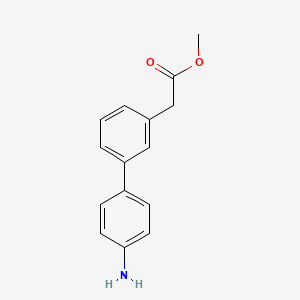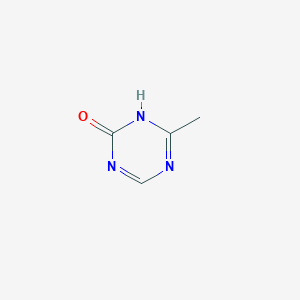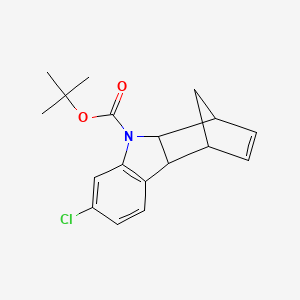
((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone: is a synthetic organic compound that features a cyclopropyl ring substituted with a methyl group and a pyrrolidine ring attached to a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using a suitable methylating agent.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with an appropriate electrophile.
Formation of the Methanone Group: The methanone group can be introduced through an oxidation reaction, where an alcohol or aldehyde precursor is oxidized to form the ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features make it a valuable tool for investigating molecular recognition and binding specificity.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drug candidates targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it suitable for various applications in material science and chemical engineering.
Wirkmechanismus
The mechanism of action of ((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethanone derivatives: Compounds with similar cyclopropyl and methanone structures.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring.
Methyl-substituted cyclopropanes: Compounds with a methyl group attached to a cyclopropane ring.
Uniqueness
((1R,2R)-2-Methylcyclopropyl)(pyrrolidin-1-yl)methanone is unique due to its specific stereochemistry and combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
[(1R,2R)-2-methylcyclopropyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H15NO/c1-7-6-8(7)9(11)10-4-2-3-5-10/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
CQYDSBVBGJKYAI-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]1C(=O)N2CCCC2 |
Kanonische SMILES |
CC1CC1C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (4aR,7R,8R,8aS)-4a,6,7,8-tetrahydroxy-2-phenylhexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12860941.png)
![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)
![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)
![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)






![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)
